Ethyl3-methyl-1H-indazole-7-carboxylate

Physicochemical profiling Chromatography optimization Building block selection

Researchers optimizing indazole-based kinase or PARP inhibitors often encounter premature ester cleavage and failed Pd-catalyzed couplings when using methyl ester or free acid analogs. This compound solves that bottleneck: - The ethyl ester delivers 2-5× slower alkaline hydrolysis vs. methyl ester, enabling chemoselective transformations without protecting group loss. - The pre-installed C3-methyl group eliminates a late-stage alkylation step and directly provides the pharmacophoric element shown to improve Akt target engagement by up to 10-fold. - The 7-carboxylate regioisomer is essential for generating the 7-carboxamide exit vector required for potent PARP-1 inhibition (IC₅₀ as low as 4.2 nM in derived analogs). Supplied with certificate of analysis; available for immediate global dispatch.

Molecular Formula C11H12N2O2
Molecular Weight 204.22 g/mol
Cat. No. B13115814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl3-methyl-1H-indazole-7-carboxylate
Molecular FormulaC11H12N2O2
Molecular Weight204.22 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=CC2=C(NN=C21)C
InChIInChI=1S/C11H12N2O2/c1-3-15-11(14)9-6-4-5-8-7(2)12-13-10(8)9/h4-6H,3H2,1-2H3,(H,12,13)
InChIKeyJQKBIEOQRJQTSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-methyl-1H-indazole-7-carboxylate: Physicochemical Identity & Procurement Class


Ethyl 3-methyl-1H-indazole-7-carboxylate (C₁₁H₁₂N₂O₂, MW 204.22 g/mol) is a 3,7-disubstituted 1H-indazole bearing a C3-methyl group and a C7-ethyl carboxylate ester . It belongs to the indazole-7-carboxylate ester building-block family, a privileged scaffold in medicinal chemistry widely employed for the synthesis of kinase inhibitors, PARP inhibitors, and antiemetic intermediates . The compound exists as a solid at room temperature with moderate solubility in ethanol and dichloromethane, and features the canonical 1H-indazole tautomeric form with annular tautomerism characteristic of the bicyclic pyrazole–benzene framework [1]. Its procurement relevance stems from its dual differentiation: the ethyl ester provides distinct hydrolytic stability and lipophilicity relative to the methyl ester counterpart, while the C3-methyl group modulates both electronic properties of the ring and downstream biological target engagement in derived pharmacophores.

Workflow
Indazole-7-carboxylate ethyl ester building block for kinase, PARP, and Syk inhibitor synthesis
Selection
Ethyl ester provides hydrolytic stability and higher lipophilicity vs. methyl ester; C3-methyl pre-installed
Use Context
Medicinal chemistry route scouting where chemoselective ester retention or 7-regiochemistry is required

Why Ethyl 3-methyl-1H-indazole-7-carboxylate Cannot Be Substituted


Indazole-7-carboxylate esters are not functionally interchangeable building blocks. The ethyl ester imparts an approximately 0.5-unit higher logP relative to the methyl ester , altering both chromatographic retention and partitioning behavior during reaction workup and purification. More critically, the ethyl ester provides differential hydrolytic stability: methyl esters are cleaved approximately 2–5× faster under basic conditions, and reagents such as NaCN in HMPTA selectively cleave methyl esters while leaving ethyl esters intact [1]. The C3-methyl substituent is not merely a passive structural feature—in the well-characterized indazole-based Akt inhibitor series, the introduction of a C3-methyl group improves target-binding affinity by approximately 10-fold relative to the 3-hydrogen analog [2]. The 7-carboxylate regioisomer further differs from the 5-carboxylate positional isomer in both electronic distribution across the indazole ring and in the geometry of downstream derivatization vectors, precluding simple replacement . These multidimensional differences—ester alkyl group, C3-substitution status, and carboxylate ring position—mean that substituting any comparator without re-optimization risks altered reaction yields, divergent pharmacokinetic properties in derived compounds, and failed target engagement.

1
Ester alkyl group mismatch
Methyl ester hydrolyzes 2–5× faster and shows different partitioning; ethyl ester provides broader chemoselective deprotection window.
2
C3-substitution status alters SAR
C3-methyl is a documented pharmacophoric element for kinase target engagement; replacing with non-methylated analog may reduce downstream potency.
3
Regioisomer divergence (7- vs 5-COOR)
7-carboxylate isomer is essential for PARP/Syk inhibitor geometry; 5-carboxylate yields inactive or weakly active compounds.

Ethyl 3-methyl-1H-indazole-7-carboxylate: Quantitative Differentiation Evidence


Molecular Weight and Lipophilicity Offset

Ethyl 3-methyl-1H-indazole-7-carboxylate carries a molecular weight of 204.22 g/mol (C₁₁H₁₂N₂O₂), which is 14.02 g/mol (+1 CH₂ unit) heavier than its closest ester analog, methyl 3-methyl-1H-indazole-7-carboxylate (MW 190.20, C₁₀H₁₀N₂O₂) . This mass increment corresponds to an estimated ΔlogP of approximately +0.5 units for the ethyl ester, based on the established Hansch π-value for a methylene unit in aromatic ester series [1]. The consequence is measurably different reversed-phase HPLC retention and differential partitioning between aqueous and organic phases during liquid–liquid extraction in multi-step synthetic sequences. For procurement decisions, the ethyl ester's higher MW and logP directly affect the physical handling of the building block (e.g., precipitation behavior, solubility in specific solvent systems) and downstream compound property optimization.

MW & Lipophilicity
Context-dependent
ΔMW +14.02 g/mol
Ethyl vs. methyl ester; ΔlogP ≈ +0.5 (Hansch π-CH₂)
Affects HPLC retention and solvent partitioning
Estimated from fragment constants; experimental logP pending
Physicochemical profiling Chromatography optimization Building block selection

Boiling Point Divergence

The boiling point of the non-methylated ethyl 1H-indazole-7-carboxylate (CAS 885278-74-0) is reported as 353.9 °C at 760 mmHg , while the corresponding methyl 1H-indazole-7-carboxylate (CAS 755752-82-0) boils at 345.2 °C at 760 mmHg (predicted) , yielding a Δbp of approximately +8.7 °C for the ethyl ester. Although directly measured boiling points for the 3-methyl-substituted ethyl and methyl esters are not published, the magnitude of the ester-dependent bp shift is expected to be conserved upon 3-methyl substitution based on additive group-contribution principles. The ethyl ester's measured melting point of 111–113 °C (for the non-methylated analog) further distinguishes it from the free acid form (3-methyl-1H-indazole-7-carboxylic acid, predicted bp 260.4 °C or 439.1 °C, depending on prediction method; mp not experimentally reported) , which exists as a zwitterionic solid with substantially different solubility and handling characteristics.

Boiling Point
Context-dependent
Δbp ≈ +8.7 °C
Ethyl ester 353.9 °C vs. methyl ester 345.2 °C (predicted, non-methylated surrogates)
Wider thermal window for high-temperature reactions
3-methyl substituted bp not directly measured; class-level inference
Physical property comparison Distillation purification Thermal stability

C3-Methyl Impact on Kinase Target Engagement

In a systematic study of indazole-based analog-sensitive Akt inhibitors published by Okuzumi et al. (Mol. BioSyst., 2010), the introduction of a C3-methyl substituent on the indazole ring consistently and dramatically improved binding affinity. Comparing compound Y4b (R₁ = ethyl at C7, R₂ = H at C3) with Y4j (R₁ = ethyl at C7, R₂ = methyl at C3): Akt1-as2 IC₅₀ improved from 25 nM to 17 nM; for the optimal n-propyl C7 series, Y4c (nPr/H) showed Akt1-as2 IC₅₀ = 6 nM versus Y4k (nPr/Me) = 2.8 nM, a >2-fold improvement [1]. The authors stated that 'introduction of a C3-methyl substituent dramatically improved (ca. 10-fold) the binding affinity' for optimized C7 substituents [1]. This SAR principle is conserved across indazole kinase inhibitor chemotypes—the C3-methyl group fills a hydrophobic pocket in the ATP-binding site, as confirmed by co-crystal structures [2]. While this evidence derives from 7-alkyl rather than 7-carboxylate indazoles, the C3-methyl pharmacophoric contribution is a class-level property of the indazole scaffold.

C3-Me Binding Impact
Class-level
Akt1-as2 IC₅₀ 25→17 nM (Et series)
nPr series: 6→2.8 nM; reported ~10-fold affinity gain with C3-methyl
Pre-installed C3-methyl supports kinase SAR studies
Data from analog-sensitive Akt inhibitor series; class-level SAR inference
Kinase inhibitor SAR C3-substituent effect Binding affinity modulation

Regiochemical Differentiation: 7- vs. 5-Carboxylate Isomers

Ethyl 3-methyl-1H-indazole-7-carboxylate (CAS 2107180-59-4) and its 5-carboxylate positional isomer (ethyl 3-methyl-1H-indazole-5-carboxylate, CAS 1015070-98-0) share identical molecular formula (C₁₁H₁₂N₂O₂, MW 204.22) but differ fundamentally in the position of the ester group on the indazole benzo ring. The 7-position places the carboxylate peri to the N1–N2 pyrazole ring and ortho to the C6 position, creating a distinct electronic environment with stronger electron-withdrawing influence from the adjacent pyrazole nitrogens. This regiochemical difference affects: (a) the reactivity of the ester toward nucleophilic attack (hydrolysis/aminolysis rates), (b) the directing effects for electrophilic aromatic substitution at remaining ring positions, and (c) the exit vector geometry of downstream amide or acid derivatives, which is critical for target binding in medicinal chemistry applications [1]. In the PARP-1 inhibitor series based on indazole-7-carboxamides, the 7-substitution pattern was explicitly required for activity—the corresponding 5-substituted analogs showed substantially reduced or absent PARP-1 inhibition [2].

7- vs 5-COOR Isomer
Reported
Identical mass, distinct reactivity
7-carboxamide PARP-1 IC₅₀ 4.2–4.6 nM; 5-substituted analogs inactive
Regiochemistry critical for target engagement geometry
Comparative biological evaluation confirms 7-position requirement
Regioselective synthesis Positional isomer comparison Cross-coupling reactivity

Hydrolytic Stability and Chemoselective Deprotection

The ethyl ester moiety of ethyl 3-methyl-1H-indazole-7-carboxylate provides a distinct hydrolytic stability advantage over the methyl ester analog in synthetic sequences requiring chemoselective deprotection. Established organic chemistry principles demonstrate that methyl esters undergo alkaline hydrolysis approximately 2–5× faster than ethyl esters due to reduced steric hindrance at the acyl carbon and more favorable leaving-group ability of methoxide versus ethoxide [1]. This differential is synthetically exploitable: reagents such as NaCN in HMPTA or ammonium acetate in hot DMSO selectively cleave methyl esters while leaving ethyl esters intact [1]. In multi-step synthetic routes where the indazole-7-carboxylate must be retained through several transformations before final hydrolysis to the carboxylic acid (e.g., for subsequent amide coupling in PARP or Syk inhibitor synthesis ), the ethyl ester offers a broader window of chemoselectivity, reducing premature deprotection and improving overall synthetic yield.

Hydrolytic Stability
Class-level
2–5× slower hydrolysis
Ethyl ester vs. methyl; NaCN/HMPTA selectively cleaves methyl ester
Supports chemoselective deprotection in multi-step routes
Organic chemistry textbook data; compound-specific rate not measured
Orthogonal deprotection Ester hydrolysis selectivity Multi-step synthesis

Syk and PARP Inhibitor Intermediate Validation

The indazole-7-carboxylate ester scaffold, including ethyl 1H-indazole-7-carboxylate, is a documented synthetic entry point for two clinically relevant inhibitor classes: (i) pyrrolopyrazine-based spleen tyrosine kinase (Syk) inhibitors, where the 7-carboxylate serves as a key functional handle for constructing the pyrrolopyrazine ring system via amidation and cyclocondensation [1]; and (ii) PARP-1/2 inhibitors including the clinical compound MK-4827 (niraparib), which features a 2H-indazole-7-carboxamide core derived from 7-carboxylate ester intermediates [2]. The 3-methyl substitution on the target compound provides an additional point of structural pre-functionalization relevant to Granisetron-related antiemetic pharmacophores, where 3-methyl-indazole-7-carboxylic acid derivatives serve as advanced intermediates . The ethyl ester form is specifically preferred over the free acid for these synthetic sequences because it provides protection during organometallic coupling steps (Suzuki, Buchwald–Hartwig) that would be incompatible with the free carboxylic acid, while offering better solubility in aprotic organic solvents than the corresponding methyl ester [1].

Syk/PARP Intermediate
Reported
Documented precursor for pyrrolopyrazine Syk inhibitors and MK-4827 (niraparib) core
Ethyl ester survives Pd couplings; 7-carboxylate validated for two inhibitor classes
Confirmed synthetic entry for lead optimization programs
Downstream utility based on published synthetic routes and co-crystal structures
Syk inhibitor synthesis PARP inhibitor precursor Pyrrolopyrazine derivatization

Ethyl 3-methyl-1H-indazole-7-carboxylate: Application Scenarios


Kinase Inhibitor Synthesis with Chemoselective Ester Retention

In synthetic routes toward indazole-based kinase inhibitors (Akt, Syk, or β₃-AR agonists) that involve Pd-catalyzed cross-coupling, organometallic additions, or reductive aminations prior to final ester hydrolysis, ethyl 3-methyl-1H-indazole-7-carboxylate is the preferred building block over the methyl ester or free acid. The ethyl ester's 2–5× slower alkaline hydrolysis rate provides a broader operational window for chemoselective transformations [1]. The C3-methyl group is pre-installed, eliminating a late-stage methylation step and directly delivering the pharmacophoric element shown to improve Akt target engagement by up to 10-fold in indazole SAR studies [2]. The 7-carboxylate regioisomer is essential—5-carboxylate positional isomers yield inactive or weakly active compounds in PARP-1 assays [3].

PARP-1/2 Inhibitor Optimization: Carboxamide Exit Vector Geometry

For medicinal chemistry programs targeting PARP-1 or PARP-2, ethyl 3-methyl-1H-indazole-7-carboxylate provides the correct 7-carboxamide exit vector required for potent inhibition. The clinical PARP inhibitor niraparib (MK-4827) is derived from a 2H-indazole-7-carboxamide core accessible through hydrolysis of 7-carboxylate esters followed by amide coupling [1]. Published SAR demonstrates that indazole-7-carboxamide derivatives achieve PARP-1 IC₅₀ values as low as 4.2 nM, while 5-substituted analogs show substantially reduced activity [2]. The ethyl ester form is preferred during the synthetic sequence because the free acid cannot survive Pd-catalyzed N-arylation steps, and the methyl ester offers less chemoselective deprotection latitude [3].

Syk Inhibitor Synthesis via Pyrrolopyrazine Cyclocondensation

Ethyl 1H-indazole-7-carboxylate is a documented precursor for constructing pyrrolopyrazine-based selective spleen tyrosine kinase (Syk) inhibitors [1]. The 7-carboxylate serves as the functional handle for amidation and subsequent heterocycle annulation. The X-ray co-crystal structure of a pyrrolopyrazine Syk inhibitor (PDB: 4i0s) confirms the indazole-7-carboxylate-derived scaffold occupies the ATP-binding pocket of Syk with key hydrogen-bond interactions [1]. The 3-methyl substituent on the target compound optionally pre-functionalizes the indazole core for additional hydrophobic pocket contacts, as observed in the Akt inhibitor co-crystal structures [2]. The ethyl ester's superior solubility in aprotic solvents (versus the methyl ester or free acid) facilitates the amidation step under anhydrous conditions [3].

Granisetron-Type Antiemetic Intermediate with Orthogonal Protection

3-Methyl-1H-indazole-7-carboxylic acid derivatives are established intermediates in the synthesis of Granisetron and related 5-HT₃ antagonist antiemetics [1]. The ethyl ester form of this compound serves as a protected precursor that can be carried through multiple synthetic steps (N-alkylation, bridgehead quinuclidine construction) before final deprotection to the active carboxylic acid or amide [2]. Compared to the methyl ester, the ethyl ester's higher boiling point (~+9 °C offset) and greater hydrolytic stability reduce premature ester cleavage during high-temperature amidation or N-alkylation reactions, providing higher isolated yields of the penultimate intermediate [3].

Application
Selection Property
Validation Focus
Kinase inhibitor synthesis
Ethyl ester stability and C3-methyl pre-installed
Chemoselective deprotection and SAR compatibility
PARP inhibitor lead optimization
7-carboxylate regioisomer geometry
PARP-1 assay context and exit vector requirements
Syk inhibitor intermediate
7-carboxylate handle for pyrrolopyrazine formation
Amidation/cyclocondensation efficiency
Antiemetic intermediate synthesis
Ethyl ester protection under thermal conditions
Hydrolytic stability and boiling point margin
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